molecular formula C12H14N4O2S B121318 1-(6-Nitrobenzotriazol-1-yl)hexane-1-thione CAS No. 866251-89-0

1-(6-Nitrobenzotriazol-1-yl)hexane-1-thione

Cat. No.: B121318
CAS No.: 866251-89-0
M. Wt: 278.33 g/mol
InChI Key: PUUFFWRRQOGAHS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(6-Nitrobenzotriazol-1-yl)hexane-1-thione typically involves the reaction of 6-nitrobenzotriazole with hexane-1-thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .

Chemical Reactions Analysis

1-(6-Nitrobenzotriazol-1-yl)hexane-1-thione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields .

Scientific Research Applications

1-(6-Nitrobenzotriazol-1-yl)hexane-1-thione has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds and heterocycles.

    Biology: The compound is employed in proteomics research to study protein interactions and modifications.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(6-Nitrobenzotriazol-1-yl)hexane-1-thione involves its interaction with molecular targets such as enzymes and receptors. The nitro group and triazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

1-(6-Nitrobenzotriazol-1-yl)hexane-1-thione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a nitro group and a thiol group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(6-nitrobenzotriazol-1-yl)hexane-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-2-3-4-5-12(19)15-11-8-9(16(17)18)6-7-10(11)13-14-15/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUFFWRRQOGAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470188
Record name 1-(6-Nitro-1H-benzotriazol-1-yl)hexane-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866251-89-0
Record name 1-(6-Nitro-1H-benzotriazol-1-yl)hexane-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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